molecular formula C6H16ClN5 B12413347 Buformin-d9 Hydrochloride

Buformin-d9 Hydrochloride

Cat. No.: B12413347
M. Wt: 202.73 g/mol
InChI Key: KKLWSPPIRBIEOV-SRKCJUICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buformin-d9 (hydrochloride) is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is primarily used as an antidiabetic agent and has shown potential in cancer research. The deuterium labeling enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buformin-d9 (hydrochloride) is synthesized by incorporating deuterium into Buformin. The process involves the reaction of deuterated butylamine with dicyandiamide under controlled conditions to form the deuterated biguanide structure. The final product is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of Buformin-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Buformin-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated amines, oxidized derivatives, and substituted biguanides .

Scientific Research Applications

Buformin-d9 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Buformin-d9 (hydrochloride) exerts its effects by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It decreases hepatic gluconeogenesis, increases insulin sensitivity, and enhances glucose uptake into cells. These actions collectively contribute to its antihyperglycemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Buformin-d9 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool for scientific research, particularly in studies requiring stable isotope-labeled compounds .

Properties

Molecular Formula

C6H16ClN5

Molecular Weight

202.73 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H/i1D3,2D2,3D2,4D2;

InChI Key

KKLWSPPIRBIEOV-SRKCJUICSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N.Cl

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl

Origin of Product

United States

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